molecular formula C18H34ClN2O9PS B589252 Clindamycin 2-Phosphate Sulfoxide CAS No. 1228573-90-7

Clindamycin 2-Phosphate Sulfoxide

Cat. No.: B589252
CAS No.: 1228573-90-7
M. Wt: 520.959
InChI Key: NEQHVQGMXRPASW-IMOWMNBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 2-Phosphate Sulfoxide involves the phosphorylation of clindamycin. This process typically uses phosphorylating agents under controlled conditions to ensure the formation of the phosphate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Clindamycin 2-Phosphate Sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Clindamycin sulfoxide.

    Hydrolysis: Clindamycin.

Scientific Research Applications

Clindamycin 2-Phosphate Sulfoxide has several applications in scientific research:

Mechanism of Action

Clindamycin 2-Phosphate Sulfoxide exerts its effects by being converted into clindamycin in the body. Clindamycin binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it effective against various bacterial infections .

Comparison with Similar Compounds

Uniqueness: Clindamycin 2-Phosphate Sulfoxide is unique due to its prodrug nature, allowing for targeted delivery and conversion to the active drug in the body. This property enhances its efficacy and reduces potential side effects compared to direct administration of clindamycin .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQHVQGMXRPASW-IMOWMNBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)OP(=O)(O)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClN2O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Clindamycin 2-Phosphate Sulfoxide
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Clindamycin 2-Phosphate Sulfoxide
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Clindamycin 2-Phosphate Sulfoxide
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Clindamycin 2-Phosphate Sulfoxide
Reactant of Route 5
Clindamycin 2-Phosphate Sulfoxide
Reactant of Route 6
Clindamycin 2-Phosphate Sulfoxide

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